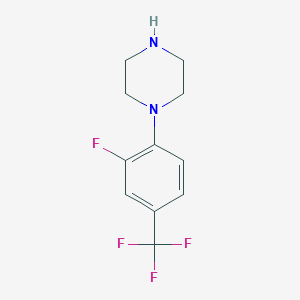

1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine

Übersicht

Beschreibung

“1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine” is a chemical compound with the CAS Number: 817170-70-0 . It has a molecular weight of 248.22 and its IUPAC name is 1-[2-fluoro-4-(trifluoromethyl)phenyl]piperazine . It appears as a white to brown solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12F4N2/c12-9-7-8(11(13,14)15)1-2-10(9)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.22 . It is a white to brown solid and is stored at +4°C . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Piperazine-Azole-Fluoroquinolone Hybrids

A study by Mermer et al. (2019) explored the synthesis of fluoroquinolone hybrids using phenyl piperazine. These hybrids showed promising antimicrobial activity and significant DNA gyrase inhibition, indicating their potential in antimicrobial research (Mermer et al., 2019).

Synthesis of Fluspirilen and Penfluridol

Research by Botteghi et al. (2001) focused on the synthesis of Fluspirilen and Penfluridol, two neuroleptic agents. This study highlighted the importance of phenyl piperazine derivatives in the synthesis of these pharmaceuticals, demonstrating the compound's role in neuroleptic drug development (Botteghi et al., 2001).

Synthesis of Flunarizine

Shakhmaev et al. (2016) described the synthesis of Flunarizine, a drug used for treating migraines and epilepsy, from phenyl piperazine derivatives. This study underscores the compound's significance in synthesizing calcium channel blockers (Shakhmaev et al., 2016).

Radiolabeled Antagonist for PET Studies

Plenevaux et al. (2000) discussed the use of a piperazine derivative, [18F]p-MPPF, as a 5-HT1A antagonist in PET studies for researching serotonergic neurotransmission. This illustrates the role of phenyl piperazine in neuroimaging research (Plenevaux et al., 2000).

Synthesis of 5-HT2 Antagonist

Watanabe et al. (1992) synthesized compounds with phenyl piperazine and evaluated them for 5-HT2 antagonist activity. Their work contributes to the understanding of serotonin receptor antagonists (Watanabe et al., 1992).

Oxidative Transformation of Fluoroquinolones

Zhang and Huang (2005) studied the oxidative transformation of fluoroquinolones and related amines, including phenyl piperazine, indicating its role in environmental chemistry and the fate of pharmaceuticals in water bodies (Zhang & Huang, 2005).

Serotonin-Selective Reuptake Inhibitors (SSRIs)

Dorsey et al. (2004) synthesized and evaluated phenyl piperazine derivatives as SSRIs with potentially improved adverse reaction profiles. This highlights the compound's significance in antidepressant research (Dorsey et al., 2004).

Zukünftige Richtungen

While specific future directions for “1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine” were not found in the search results, it is noted that many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine . It is expected that many novel applications of trifluoromethylpyridine (TFMP) and its derivatives will be discovered in the future .

Eigenschaften

IUPAC Name |

1-[2-fluoro-4-(trifluoromethyl)phenyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F4N2/c12-9-7-8(11(13,14)15)1-2-10(9)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDNYOZEHRTOLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine | |

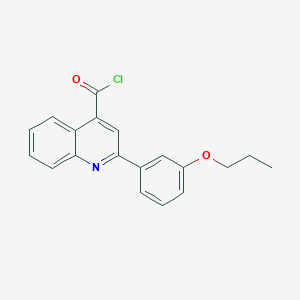

Synthesis routes and methods I

Procedure details

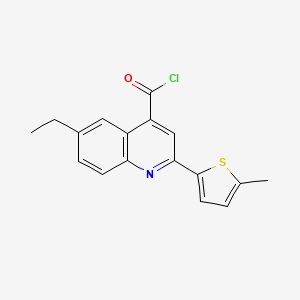

Synthesis routes and methods II

Procedure details

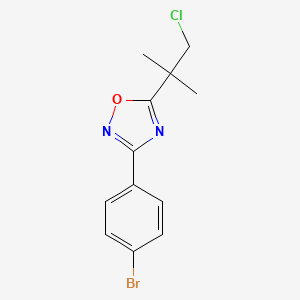

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-cyano-3-methyl-N-({[(4-methylbenzyl)oxy]imino}methyl)-4-phenyl-2-thiophenecarboxamide](/img/structure/B1530993.png)

![N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide](/img/structure/B1530994.png)

![3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline](/img/structure/B1530997.png)

![(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol](/img/structure/B1531001.png)

![(E)-N'-(4-fluorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide](/img/structure/B1531003.png)

![2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol](/img/structure/B1531008.png)

![[(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1531012.png)